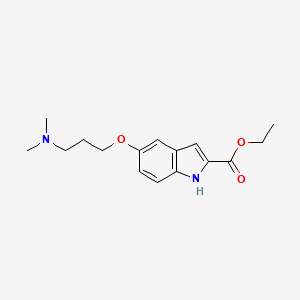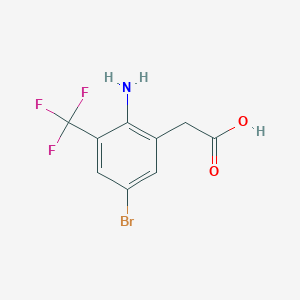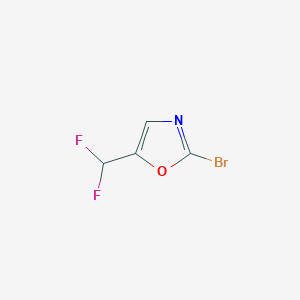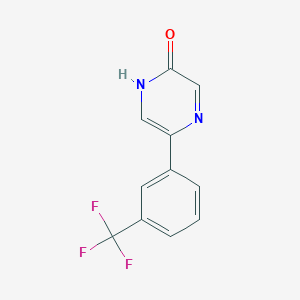
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The presence of a trifluoromethoxy group on the benzyl ring adds to its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Introduction of the benzyl group: The benzyl group with a trifluoromethoxy substituent is introduced through a nucleophilic substitution reaction. This step often involves the use of a benzyl halide and a suitable nucleophile.
Formation of the propanoic acid backbone: The final step involves the formation of the propanoic acid backbone through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially if the trifluoromethoxy group is activated under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a nucleophile like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Studied for its potential role in modifying biological molecules and pathways.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid: Contains a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds with different substituents. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C16H20F3NO5 |
|---|---|
Poids moléculaire |
363.33 g/mol |
Nom IUPAC |
(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-9-11(13(21)22)8-10-4-6-12(7-5-10)24-16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m0/s1 |
Clé InChI |
MKVSCLNXDBTVQX-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12961460.png)












